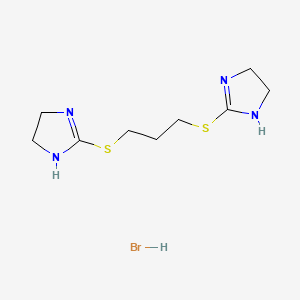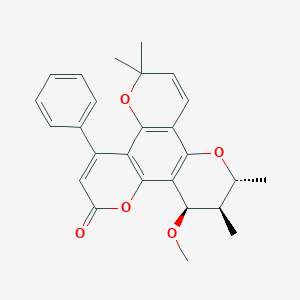
12-O-Methylinophyllum A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-O-Methylinophyllum A is a bioactive compound extracted from botanical sources. It is renowned for its potent anti-inflammatory properties and has garnered significant interest within biomedical research due to its efficacy in studying a broad spectrum of inflammatory ailments, including arthritis and inflammatory bowel disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-O-Methylinophyllum A typically involves the methylation of inophyllum A. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as column chromatography. The compound is then crystallized to achieve high purity levels suitable for research and pharmaceutical applications.
化学反应分析
Types of Reactions
12-O-Methylinophyllum A undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
12-O-Methylinophyllum A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying methylation reactions and their mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its anti-inflammatory and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
作用机制
The mechanism of action of 12-O-Methylinophyllum A involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. Additionally, it modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6. These actions collectively contribute to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Inophyllum A: The parent compound from which 12-O-Methylinophyllum A is derived.
Psoralidin: Another coumarin derivative with similar anti-inflammatory properties.
Glycyrol: Known for its anti-inflammatory and antioxidant activities.
Glycycoumarin: Exhibits anti-inflammatory and hepatoprotective effects.
Uniqueness
This compound stands out due to its specific methylation, which enhances its bioavailability and potency compared to its parent compound, inophyllum A. This modification also allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and therapeutic contexts .
属性
分子式 |
C26H26O5 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
(16R,17R,18R)-18-methoxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C26H26O5/c1-14-15(2)29-23-17-11-12-26(3,4)31-24(17)20-18(16-9-7-6-8-10-16)13-19(27)30-25(20)21(23)22(14)28-5/h6-15,22H,1-5H3/t14-,15-,22-/m1/s1 |
InChI 键 |
STOSFQGFUXQJCN-DOQJBMMISA-N |
手性 SMILES |
C[C@@H]1[C@H](OC2=C([C@@H]1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
规范 SMILES |
CC1C(OC2=C(C1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



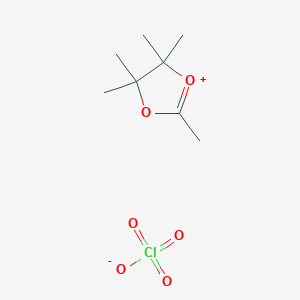
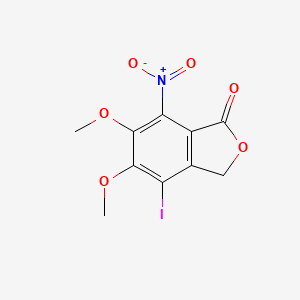
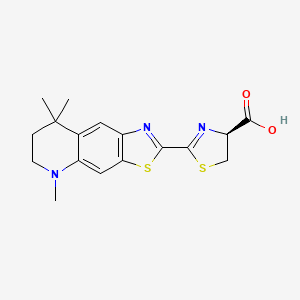
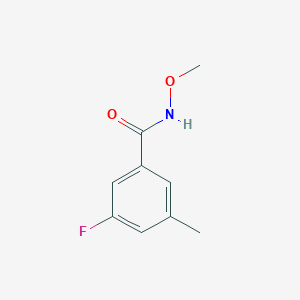
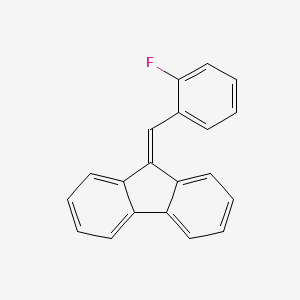
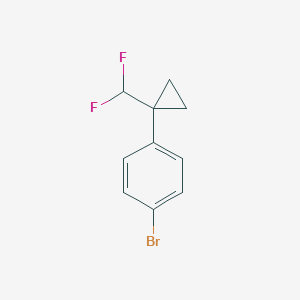
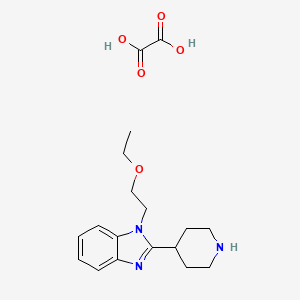
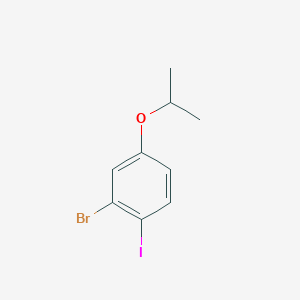
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)

![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
